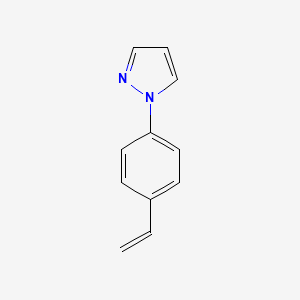
1-(4-Vinylphenyl)-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Vinylphenyl)-1h-pyrazole is an organic compound that features a pyrazole ring substituted with a vinyl group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Vinylphenyl)-1h-pyrazole typically involves the reaction of 4-vinylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Vinylphenyl)-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of 1-(4-vinylphenyl)-dihydropyrazole.
Substitution: Formation of 4-nitro-1-(4-vinylphenyl)-1h-pyrazole or 4-bromo-1-(4-vinylphenyl)-1h-pyrazole.
Scientific Research Applications
1-(4-Vinylphenyl)-1h-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Vinylphenyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. For instance, the compound can act as a ligand for metal catalysts, facilitating various chemical transformations. Additionally, its biological activity may be attributed to its ability to bind to enzymes or receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4-vinyl-1h-1,2,3-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.
4-Vinylphenyl boronic acid: Contains a boronic acid group instead of a pyrazole ring.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(4-ethenylphenyl)pyrazole |
InChI |
InChI=1S/C11H10N2/c1-2-10-4-6-11(7-5-10)13-9-3-8-12-13/h2-9H,1H2 |
InChI Key |
ZBICNBUUFBUKQI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















